2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-10-14(3)17(11-13(12)2)21(19,20)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVMHDWPSBPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Sulfonation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compound exhibited significant enzyme inhibition with an IC50 value ranging from 10.93 to 25.06 nM against CA IX, demonstrating selectivity over CA II (IC50 values of 1.55 to 3.92 μM) . This selectivity is crucial for developing targeted cancer therapies.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests indicate its efficacy against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays suggest that it can suppress microbial biofilm formation, which is essential for treating chronic infections .
Organic Synthesis Applications
Reagent in Organic Synthesis
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide serves as a valuable reagent in organic synthesis, particularly as a building block for more complex molecules. It is utilized in synthesizing various sulfonamide derivatives that possess biological activity . The versatility of this compound allows chemists to modify it further to explore new pharmacological properties.
Case Study 1: Anticancer Research
A study conducted by Nemr et al. focused on synthesizing new benzenesulfonamide derivatives, including this compound. The results demonstrated that these derivatives could induce apoptosis in MDA-MB-231 breast cancer cells significantly more than control groups, showcasing their potential as effective anticancer agents .
Case Study 2: Antimicrobial Evaluation
In a recent evaluation of new thiopyrimidine–benzenesulfonamide compounds that included the target compound, researchers found that these derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of these compounds as potential candidates for developing new antimicrobial therapies .
Data Tables
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide and related sulfonamides:
Key Observations:
Substituent Effects: The 2,4,5-trimethyl substitution pattern on the benzene ring in the target compound introduces greater steric hindrance compared to the 4-methyl analog (Entry 2). This may reduce solubility but improve membrane permeability.
Physicochemical Data Limitations :
- Melting points and solubility data for the target compound are absent in available literature, highlighting a critical research gap. The 4-methyl analog (Entry 2) has a well-characterized melting point (81–82°C) and density (1.175 g/cm³), suggesting crystalline stability under standard conditions .
Biological Activity
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural properties and interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H19N1O2S1
- Molecular Weight : 291.39 g/mol
This compound features a benzenesulfonamide core with additional methyl and phenylethyl substituents, which may influence its interaction with biological systems.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways, which can lead to significant biological effects.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Many sulfonamides are recognized for their antibacterial properties by inhibiting bacterial folate synthesis.
- Antiviral Properties : Some derivatives have shown potential as inhibitors of viral replication.
- Cardiovascular Effects : Certain sulfonamide compounds have been studied for their impact on cardiovascular functions, particularly concerning perfusion pressure and coronary resistance.
Case Studies and Experimental Findings
A variety of studies have investigated the biological activity of sulfonamides similar to this compound. Below are summarized findings from relevant research:
Table 1: Summary of Biological Activities in Related Sulfonamides
Specific Findings on Cardiovascular Effects
In a study evaluating perfusion pressure changes in isolated rat hearts, compounds like 4-(2-aminoethyl)-benzenesulfonamide demonstrated significant decreases in perfusion pressure over time compared to controls. This suggests a potential mechanism through which these compounds may modulate cardiovascular function by interacting with calcium channels and other biomolecules involved in vascular regulation.
Table 2: Experimental Design for Evaluating Perfusion Pressure
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]) | 0.001 nM |
Structure-Activity Relationship (SAR)
The structure-activity relationships (SAR) of sulfonamides indicate that modifications in the substituents can significantly alter their biological efficacy. For instance, the presence of specific functional groups can enhance binding affinity to target enzymes or receptors.
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Details |
|---|---|
| Solvent | Toluene, reflux |
| Imidate Equivalents | 1.5 eq, added incrementally |
| Purification | Silica chromatography (EtOAc/hexanes) |
| Yield | 75–86% |
Basic Question: How is the stereochemical configuration of the chiral center in this sulfonamide determined?
Answer:
Absolute stereochemistry is resolved using:
- Vibrational Circular Dichroism (VCD) : Combined with Hartree-Fock calculations to assign configurations unambiguously. For example, (S)-enantiomers show distinct VCD bands at ~1300–1400 cm .
- Chiral HPLC : Employ columns like Chiralcel OD with heptane/isopropanol (90:10) to separate enantiomers (retention times: 10.6 min vs. 12.8 min) .
- X-ray crystallography : SHELX software refines crystal structures, with SHELXL achieving R-factors <5% for small molecules .
Advanced Question: How can reaction yields be optimized for large-scale synthesis?
Answer:
Key variables include:
- Catalyst selection : Cationic gold(I) catalysts (e.g., [Au(JohnPhos)(NTf)]) enhance regioselectivity in aziridine ring-opening reactions, achieving >90% stereochemical fidelity .
- Solvent effects : Polar aprotic solvents (e.g., DCE) improve imidate reactivity compared to nonpolar alternatives.
- Temperature control : Reflux (110°C) minimizes side-product formation in toluene-based systems .
Note : Monitor reaction progress via TLC (R ~0.43 in 20% EtOAc/hexanes) to terminate at optimal conversion.
Advanced Question: What analytical methods validate purity and detect trace impurities?
Answer:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for pre-concentration. Condition with methanol and elute with NHF-containing solvents to recover >95% of sulfonamides .
- LC-MS/MS : Employ reverse-phase columns (C18) with electrospray ionization (ESI+) to detect impurities (e.g., methylbenzoate derivatives) at ppm levels.
- FTIR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1200 cm) .
Q. Table 2: SPE Protocol for Sulfonamides
| Step | Details |
|---|---|
| Conditioning | 2 mL methanol |
| Sample Loading | 100 mL filtered aqueous solution |
| Elution | 2 mL methanol + 0.1% NHF |
Advanced Question: How is biological activity evaluated for this compound?
Answer:
- Antimicrobial assays : Use broth microdilution (MIC testing) against Gram-positive bacteria (e.g., S. aureus). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) via fluorometric assays. Compare IC values to celecoxib derivatives (e.g., 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess viability at 10–100 µM concentrations.
Advanced Question: How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?
Answer:
- Dynamic effects : Rotameric equilibria in sulfonamides can split NMR signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce peaks .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or impurities.
- Cross-validation : Combine X-ray (SHELXL-refined) and VCD data to reconcile structural ambiguities .
Basic Question: What are the solubility and stability profiles of this compound?
Answer:
- Solubility : Sparingly soluble in water (<0.1 mg/mL); miscible in DMSO, DCM, and toluene. Use sonication (30 min) for aqueous suspensions .
- Stability : Stable at −20°C for >6 months. Degrades under UV light (t ~48 hr); store in amber vials with desiccants.
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Core modifications : Introduce substituents at the 4-methyl (electron-donating) or phenyl (π-stacking) positions. Compare activities of 4-chloro and 4-methoxy analogs .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., sulfonamide NH as a H-bond donor) .
- In silico screening : Dock derivatives into COX-2 (PDB: 3LN1) using AutoDock Vina to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
